2-[6-(4-butoxyphenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid
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Overview
Description
2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a butoxyphenyl group, a cyano group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID typically involves multiple steps, starting with the preparation of the pyridine ring The butoxyphenyl group is introduced through a substitution reaction, followed by the addition of the cyano and trifluoromethyl groupsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The butoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The sulfanyl group can undergo oxidation-reduction reactions, potentially modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID
- 2-{[6-(4-METHOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID
- 2-{[6-(4-BROMOPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID
Uniqueness
The uniqueness of 2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID lies in its butoxyphenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable tool for various applications .
Properties
Molecular Formula |
C19H17F3N2O3S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[6-(4-butoxyphenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C19H17F3N2O3S/c1-2-3-8-27-13-6-4-12(5-7-13)16-9-15(19(20,21)22)14(10-23)18(24-16)28-11-17(25)26/h4-7,9H,2-3,8,11H2,1H3,(H,25,26) |
InChI Key |
WYMPXWBKIMANQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)O |
Origin of Product |
United States |
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